チオキサザフェン

概要

説明

Synthesis Analysis

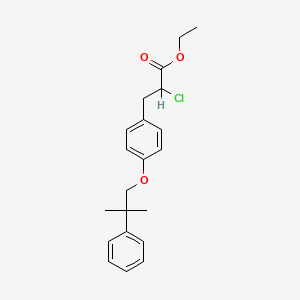

Tioxazafen synthesis involves innovative chemical processes. A notable method includes the one-pot intermolecular annulation reaction for the synthesis of 1,2,4-oxadiazoles from amidoximes and benzyl thiols, facilitating the production of tioxazafen under transition metal-free conditions. This synthesis pathway emphasizes high yield, functional group diversity, and the absence of extra oxidants, highlighting the efficiency and environmental friendliness of the process (Yan et al., 2023). Another critical raw material, thiophene-2-carbonyl chloride (TCC), is synthesized via a cost-effective process that reduces waste generation, demonstrating the innovations in tioxazafen's production methods (Walker et al., 2019).

科学的研究の応用

線虫駆除活性

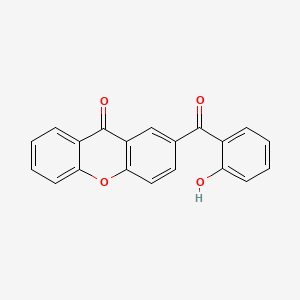

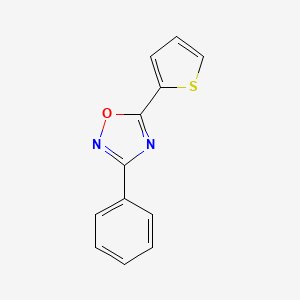

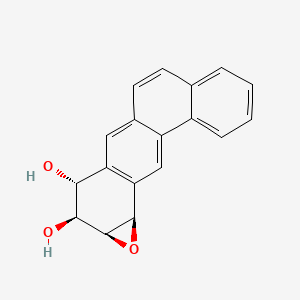

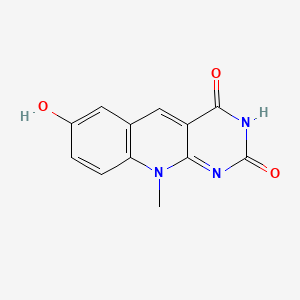

チオキサザフェンは主にその線虫駆除特性で知られています。 多くの種類の線虫に対して優れた予防効果を示す広域スペクトル線虫駆除剤として開発されました {svg_1}。研究では、世界的に大きな農業被害をもたらす植物寄生性線虫(PPNs)に対する有効性に焦点を当てています。 チオキサザフェンの誘導体は、線虫駆除活性を高めるために合成されており、一部はマツノザイセンチュウ、イネネグサレセンチュウ、ネグサレセンチュウなどの種に対して顕著な結果を示しています {svg_2}.

アセチルコリン受容体への影響

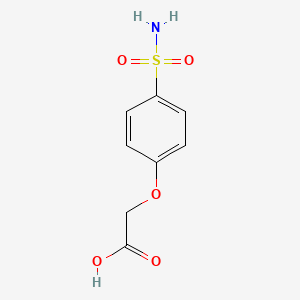

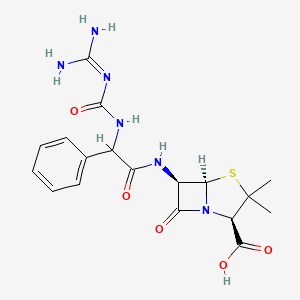

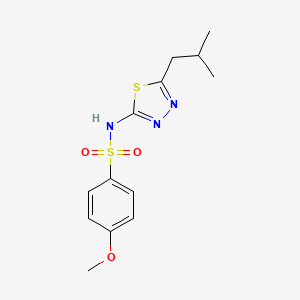

研究によると、チオキサザフェンとその誘導体は、線虫のアセチルコリン受容体に影響を与える可能性があります。この相互作用は、線虫の正常な生理学的プロセスを阻害し、死に至らしめるため、非常に重要です。 たとえば、チオキサザフェンの誘導体である化合物A1は、優れた線虫駆除活性を示し、これは主にアセチルコリン受容体への影響によるものでした {svg_3}.

農業における用途

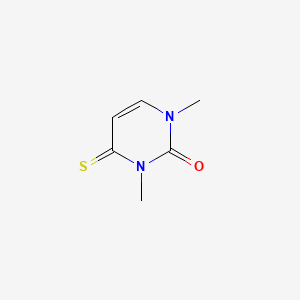

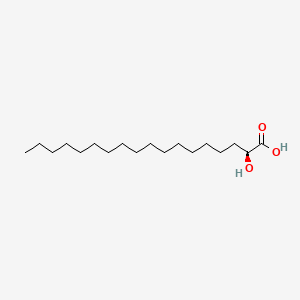

チオキサザフェンは、ダイズ、トウモロコシ、綿花などの作物における線虫を防除するために、新しいタイプの種子処理剤として設計されました。 農業におけるその用途は、効果的で低毒性の線虫駆除剤と抗ウイルス剤の必要性から重要です {svg_4}.

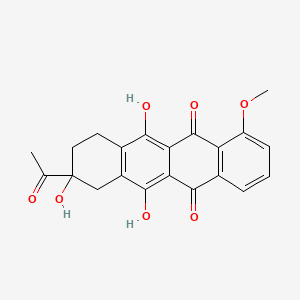

抗ウイルス活性

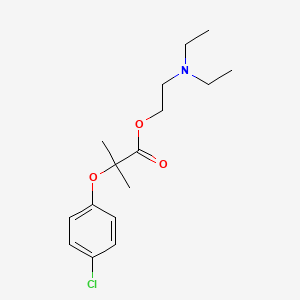

線虫駆除用途に加えて、チオキサザフェンの誘導体は、その抗ウイルス活性についても評価されています。 一部の化合物は、タバコモザイクウイルス(TMV)、トウガラシ萎縮モザイクウイルス(PMMoV)、トマト斑点萎凋ウイルス(TSWV)などの植物ウイルスに対して防御効果を示し、その効果は既存の治療法を上回っています {svg_5}.

合成の容易さ

製造元によって自主的に市場から撤退したにもかかわらず、チオキサザフェンは合成が容易なため、研究では引き続き使用されています。 これにより、生物活性化合物の合理的設計に関する継続的な研究が可能になります {svg_6}.

環境への影響

チオキサザフェンの誘導体の開発は、線虫駆除剤の環境への影響を軽減する必要性によっても推進されています。従来の処理では、しばしば環境に悪影響を与える高毒性物質を使用していました。 チオキサザフェンは、より低い毒性プロファイルを備えた潜在的な代替手段を提供します {svg_7}.

抵抗管理

従来の線虫駆除剤の過剰使用と誤用は、抵抗の問題を引き起こしてきました。 チオキサザフェンとその誘導体は、線虫個体群における抵抗管理に役立つ可能性のある新しいクラスの化合物です {svg_8}.

経済的影響

PPNsによって発生する年間1,570億米ドルに達すると言われる多額の経済的損失を考えると、チオキサザフェンなどの効果的な線虫駆除剤の開発は、大きな経済的影響を与えます。 これにより、作物の損失を減らし、農業生産性を高める可能性があります {svg_9}.

Safety and Hazards

作用機序

Target of Action

Tioxazafen primarily targets nematodes, which are microscopic organisms that inhabit soil and plant tissues . The compound specifically interacts with a nematode-specific insertion of the L3 subunit of the mitochondrial ribosome . This interaction disrupts ribosomal translation in nematodes, thereby inhibiting their growth and reproduction .

Mode of Action

Tioxazafen’s mode of action involves the disruption of ribosomal translation in nematodes . By interacting with the L3 subunit of the mitochondrial ribosome, Tioxazafen interferes with the protein synthesis process, which is crucial for the growth and development of nematodes .

Biochemical Pathways

The biochemical pathways affected by Tioxazafen primarily involve the process of protein synthesis in nematodes . By disrupting ribosomal translation, Tioxazafen interferes with the production of proteins that are essential for various biological functions in nematodes . The downstream effects of this disruption include inhibited growth and reproduction of the nematodes .

Pharmacokinetics

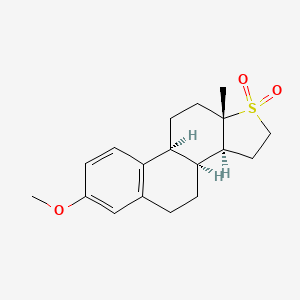

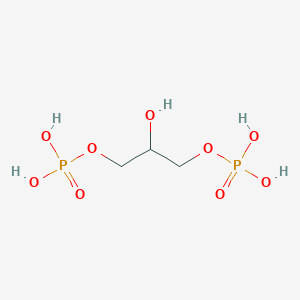

The pharmacokinetics of Tioxazafen involve its absorption, distribution, metabolism, and excretion (ADME) properties . Following oral administration, Tioxazafen is rapidly absorbed, with peak concentrations observed within 2 to 4 hours . The compound is then widely distributed throughout the body, with the highest levels found in the adrenals, kidneys, liver, and thyroid . Tioxazafen is extensively metabolized, with no parent compound found in urine, feces, or bile . The major routes of metabolism involve oxidation of the thiophene ring, followed by conjugation primarily with glucuronic acid, and reductive cleavage and subsequent hydrolysis of the oxadiazole ring . Excretion of Tioxazafen is rapid, with more than 95% of the compound excreted within 48 hours .

Result of Action

The result of Tioxazafen’s action is the effective control of nematodes in various crops, including corn, soy, and cotton . By disrupting ribosomal translation in nematodes, Tioxazafen inhibits their growth and reproduction, thereby reducing their population and mitigating the damage they cause to crops .

Action Environment

Tioxazafen is used as a seed treatment nematicide, and its action, efficacy, and stability are influenced by various environmental factors . The compound is approved for use in fully-automated commercial seed treatment equipment facilities using closed transfer and application equipment . Environmental factors such as soil type, temperature, and moisture levels can influence the effectiveness of Tioxazafen in controlling nematodes . Furthermore, Tioxazafen is designed to be environmentally friendly, with a focus on reducing the environmental impact caused by the irrational use of nematicides .

特性

IUPAC Name |

3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNSIFFSNUQGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186703 | |

| Record name | 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330459-31-9 | |

| Record name | Tioxazafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330459-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tioxazafen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330459319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOXAZAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45442MUI4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2a-Acetyl-5b,11c-dimethyl-1,2,2a,4a,5,5a,5b,6,7,10,11,11a,11b,11c-tetradecahydronaphtho[2',1':4,5]indeno[7,1-bc]furan-8(3h)-one](/img/structure/B1208372.png)